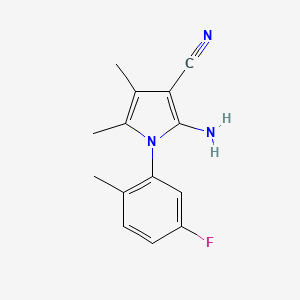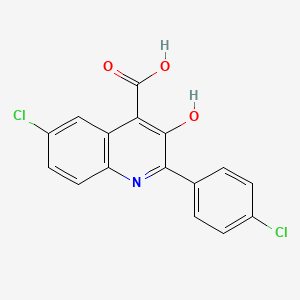
6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a quinoline core, substituted with chloro and hydroxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-chloroaniline, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-4,3-dione derivatives.
Reduction: Formation of 6-chloro-2-(4-chlorophenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-phenylquinoline-4-carboxylic acid
- 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Uniqueness
6-Chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid is unique due to the presence of both chloro and hydroxy groups, which impart distinct chemical reactivity and biological activity compared to other quinoline derivatives. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
122262-53-7 |
|---|---|
分子式 |
C16H9Cl2NO3 |
分子量 |
334.1 g/mol |
IUPAC 名称 |
6-chloro-2-(4-chlorophenyl)-3-hydroxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-9-3-1-8(2-4-9)14-15(20)13(16(21)22)11-7-10(18)5-6-12(11)19-14/h1-7,20H,(H,21,22) |
InChI 键 |
ZEBVAUFNBDOLNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


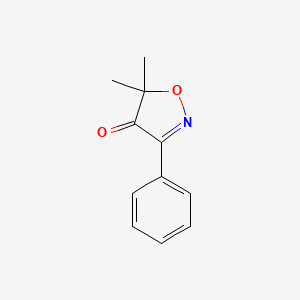


![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)

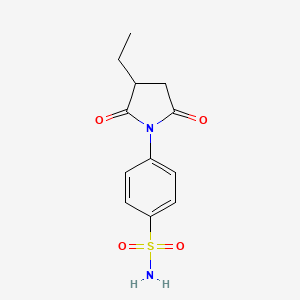

![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)
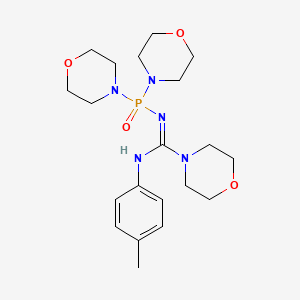

![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
